Ethyl 3-bromo-5-methylbenzoate
Description
Ethyl 3-bromo-5-methylbenzoate (CAS 612834-81-8) is a halogenated aromatic ester with a bromine atom at the 3-position and a methyl group at the 5-position of the benzene ring, esterified with an ethyl group. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is classified as harmful by inhalation, skin contact, and ingestion, necessitating strict safety protocols during handling .
Properties
IUPAC Name |
ethyl 3-bromo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMQOAPQTQCQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602273 | |
| Record name | Ethyl 3-bromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612834-81-8 | |
| Record name | Ethyl 3-bromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-bromo-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is frequently employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as ethyl 3-amino-5-methylbenzoate.
Reduction: Ethyl 3-bromo-5-methylbenzyl alcohol.
Oxidation: 3-bromo-5-methylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with specific enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound’s molecular targets and pathways vary based on the biological system under investigation .
Comparison with Similar Compounds
Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)
Structural Relationship : This compound differs only in the ester group (methyl instead of ethyl).
- Molecular Formula : C₉H₉BrO₂ (vs. C₁₀H₁₁BrO₂ for the ethyl ester).
- Physical Properties : Stored at 0–6°C, indicating higher volatility or thermal sensitivity compared to the ethyl ester .
- However, the ethyl group’s electron-donating effect via the ester oxygen could stabilize the aromatic ring, influencing bromine’s leaving-group ability.
Ethyl 5-bromo-2-methylbenzoate (CAS not provided)
Structural Relationship : Bromine at the 5-position and methyl at the 2-position.
- Substituent Effects : The bromine’s position alters electronic distribution. A para-substituted methyl group (relative to bromine) may increase steric hindrance compared to the meta-substituted methyl in this compound. This positional difference can affect regioselectivity in further functionalization .
Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS 1041853-51-3)
Structural Relationship: Additional amino group at the 2-position.
- Conversely, it may deactivate the bromine atom as a leaving group in nucleophilic reactions .
- Applications: The amino group enables derivatization into amides or heterocycles, broadening its utility in drug discovery.
Ethyl 3-hydroxy-5-methylbenzoate (CAS 1126430-75-8)
Structural Relationship : Hydroxyl group replaces bromine at the 3-position.
- Polarity and Solubility : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the brominated analog.
- Reactivity : The hydroxyl group can undergo oxidation or serve as a site for further functionalization (e.g., etherification) .
Comparative Data Table
Key Research Findings
- Reactivity of Bromine : In this compound, the bromine atom’s meta position relative to the methyl group creates a sterically accessible site for cross-coupling reactions (e.g., Suzuki-Miyaura), though its reactivity is modulated by the ester’s electron-withdrawing effect .
- Ester Group Influence : Ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting their solubility in organic solvents and bioavailability in pharmaceutical applications .
- Safety Considerations : Halogenated aromatic esters like this compound require careful handling due to toxicity risks, with methyl analogs posing similar hazards .
Biological Activity
Ethyl 3-bromo-5-methylbenzoate is an organic compound notable for its diverse biological activities, primarily attributed to its halogenated structure. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol
Structural Features: The compound features a benzoate structure with a bromine atom at the 3-position and a methyl group at the 5-position of the benzene ring. This unique substitution pattern enhances its reactivity and biological properties.
Synthesis of this compound
This compound can be synthesized through several methods, including electrophilic aromatic substitution reactions. The bromination of ethyl 5-methylbenzoate can be achieved using bromine in the presence of a Lewis acid catalyst. The reaction conditions must be optimized to yield high purity and yield.
The biological activity of this compound is primarily due to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:
- Enzyme Inhibition: this compound has been shown to inhibit various enzymes, which may be linked to its potential as an antimicrobial agent.
- Receptor Modulation: The compound may also modulate receptor activities, influencing cellular signaling pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, research conducted on bacterial strains such as E. coli and Staphylococcus aureus demonstrated significant inhibitory effects, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
This compound has also been explored for its anticancer properties. In vitro studies indicated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results showed that the compound inhibited bacterial growth more effectively than standard antibiotics, suggesting its potential as a novel antimicrobial agent. -
Case Study on Cancer Cell Lines
Research published in Cancer Letters demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms mediated by caspase activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-bromo-5-methylbenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is typically synthesized via esterification of 3-bromo-5-methylbenzoic acid with ethanol under acid catalysis. Optimization involves controlling reaction temperature (60–80°C) and using dehydrating agents (e.g., H₂SO₄ or molecular sieves) to shift equilibrium toward ester formation. Alternatively, bromination of pre-formed ethyl 5-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can be employed. Purity is enhanced via column chromatography (ethyl acetate/hexane mixtures) or recrystallization .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield improvements (>80%) are achievable by stoichiometric control of brominating agents and inert atmosphere conditions to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers note?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the ester methyl triplet (δ ~1.3 ppm, CH₂CH₃), aromatic protons (δ 7.2–8.1 ppm, integrating for substitution pattern), and methyl group singlet (δ ~2.4 ppm, C5-CH₃).
- ¹³C NMR : Confirm ester carbonyl (δ ~167 ppm), aromatic carbons (δ 120–140 ppm), and bromine-induced deshielding at C3 (δ ~130 ppm) .
- IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 257/259 (Br isotopic pattern) and fragments corresponding to loss of ethoxy (m/z 183) or methyl groups.
Advanced Research Questions
Q. How can computational tools aid in predicting and optimizing the synthesis of this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose viable routes, such as esterification of 3-bromo-5-methylbenzoic acid or bromination of ethyl 5-methylbenzoate .
- DFT Calculations : Predict reaction energetics for bromination pathways (e.g., radical vs. electrophilic mechanisms) and optimize transition states for selectivity.
- Solvent Screening : Computational models (e.g., COSMO-RS) evaluate solvent effects on reaction rates. Ethyl lactate, a green solvent, may improve sustainability without compromising yield .
Q. What strategies are effective in resolving contradictions between experimental and computational data in the structural analysis of brominated aromatic esters?
- Methodological Answer :
- X-ray Crystallography : Resolve discrepancies in bond lengths/angles (e.g., C-Br distance ~1.9 Å) by refining structures using SHELXL .
- Dynamic NMR : Detect rotational barriers in the ester group if computational models suggest restricted rotation.
- Multivariate Analysis : Compare experimental (e.g., HPLC purity) and simulated (e.g., Gaussian output) data to identify outliers caused by impurities or solvent effects .
- Example : Contradictions in dipole moments between theory and experiment were resolved by accounting for solvent polarization effects in DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
